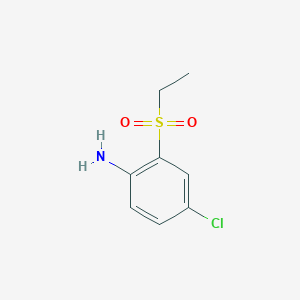
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine
Übersicht
Beschreibung
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a novel cyclopropyl-based amine compound that has recently been synthesized and studied for its potential applications in various scientific areas. This compound has a unique structure, which consists of a cyclopropyl group, a 4-methyl-2-thiophen-2-ylbenzyl group, and an amine group. This compound has been found to have a wide range of applications in scientific research, from drug design to the study of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine and its derivatives have been synthesized for various scientific applications. For instance, 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, synthesized from allylmercaptan, showed potential in the treatment of diseases related to free radicals due to their free radical scavenging properties (Muhi-Eldeen & Hassan, 2017).
Chemical Reactions and Properties
Studies have examined the reactions of cyclopropylamine derivatives with various nitrogen nucleophiles. These reactions have led to the formation of compounds like indenes, pyrroles, and pyrazoles, which are valuable in organic synthesis (Yoshida et al., 1992).
Enzymatic and Biological Properties
Investigations into the enzymatic and biological properties of cyclopropylamine derivatives like 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine have revealed their substrate and inhibitor properties, as well as neurotoxic and neuroprotective effects, offering insights into neurodegenerative diseases (Hall et al., 1992).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, leading to applications in the synthesis of complex organic compounds such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Biocatalytic Synthesis
Biocatalytic approaches have been explored for synthesizing cyclopropyl amine derivatives, crucial for pharmaceutical agents like ticagrelor, an anti-thrombotic agent. This method yielded key building blocks with high enantiomeric excess (Hugentobler et al., 2016).
Crystal Structure Analysis
The crystal structure of cyclopropylamine derivatives, such as cyprodinil, has been analyzed, revealing important aspects of their molecular arrangement and interactions. These studies are crucial in understanding the physical and chemical properties of these compounds (Jeon et al., 2015).
Protective Groups for Amines
Cyclopropylamine derivatives have been used as protective groups for amines in chemical synthesis. The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, for example, is a novel protecting group that is orthogonal to other common groups and resistant to various chemical conditions (Snider & Wright, 2011).
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-11-4-5-12(10-16-13-6-7-13)14(9-11)15-3-2-8-17-15/h2-5,8-9,13,16H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYBLOIRJWPOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
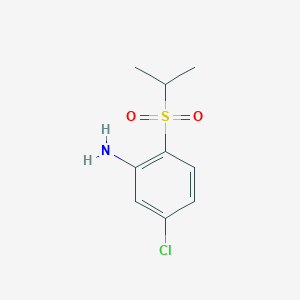

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)
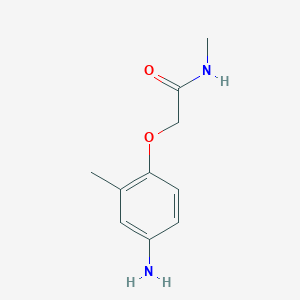
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
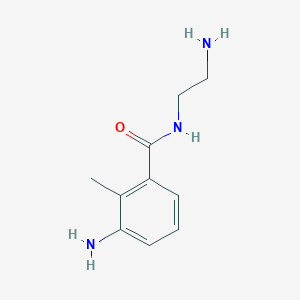


![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)
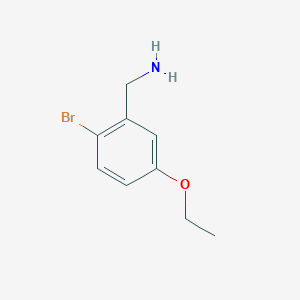
![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)
